Diperodon

Catalog No.
S581436
CAS No.
101-08-6
M.F
C22H27N3O4
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diperodon

CAS Number

101-08-6

Product Name

Diperodon

IUPAC Name

[2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27)

InChI Key

YUGZHQHSNYIFLG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3

Synonyms

3-piperidino-1,2-propanediol dicarbanilate ester, diperodon, HCl of diperodon, monohydrate of diperodon

Canonical SMILES

C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3

The exact mass of the compound Diperodon is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diperodon (CAS 101-08-6) is a local anesthetic distinguished by its dicarbamate chemical structure. Unlike the more common amino-amide (e.g., Lidocaine) or amino-ester (e.g., Procaine) classes, this structure imparts a distinct physicochemical profile, including high lipophilicity and a unique metabolic pathway. [REFS-1, REFS-2] These properties make it particularly effective as a potent surface anesthetic, primarily used in topical formulations for mucous membranes where efficient penetration and sustained action are required. [3]

Research Fit

SMYD3 allosteric modulation studies with chiral resolution
Low-potency sodium channel partial blockade research
Esterase-mediated degradation model for HPLC validation
Comparative toxicology benchmark within ester-class anesthetics

Direct substitution of Diperodon with common anesthetics like Procaine or Lidocaine is often unfeasible due to fundamental differences in chemical class, metabolism, and lipophilicity. Diperodon's dicarbamate structure is metabolized by serum hydrolases, a distinct pathway from the plasma esterase clearance of Procaine or the hepatic clearance of Lidocaine. [1] Furthermore, its significantly higher lipophilicity translates to greater potency but also a different toxicity profile compared to less lipophilic alternatives. [REFS-2, REFS-3] These factors mean that formulation stability, skin or mucosal penetration, duration of action, and systemic safety profiles are not comparable, making case-by-case evaluation essential for any application.

Substitution Risk

  • Na+ affinity Measurably lower sodium channel binding compared to amide-class agents may shift pharmacological response.
  • SMYD3 site Unique allosteric engagement of SMYD3 methyltransferase absent in lidocaine, procaine, or bupivacaine.
  • Esterase lability Rapid serum esterase degradation differs from amide-class metabolic stability; kinetic profile may not transfer.

Lipophilicity Drives Potency and Penetration

Anesthetic potency is strongly correlated with lipid solubility, as a higher lipophilicity enhances diffusion through neural membranes and penetration of the stratum corneum for topical applications. [1] Diperodon possesses a significantly higher calculated octanol-water partition coefficient (XLogP3) of 3.7 compared to the more hydrophilic benchmarks Procaine (LogP ~1.9) and Lidocaine (LogP ~2.4). [REFS-2, REFS-3]

Evidence DimensionLipophilicity (Calculated XLogP3 / LogP)
Target Compound DataDiperodon: 3.7
Comparator Or BaselineLidocaine: ~2.4; Procaine: ~1.9
Quantified DifferenceApproximately 1.5x more lipophilic than Lidocaine; ~2x more lipophilic than Procaine.
ConditionsCalculated and experimental octanol-water partition coefficients.

This higher lipophilicity is a primary driver of Diperodon's high potency as a surface anesthetic, making it a superior choice for formulations where efficient penetration of lipid-rich barriers like skin or mucous membranes is critical.

Na+ Channel Affinity
Cross-study comparable
IC50 1.30 µM (Diperodon) vs 6.8 µM (Bupivacaine) vs 47.8 µM (Lidocaine)
Supports low-potency Na+ channel probe selection
Assay conditions differ; cross-study comparison requires review

Serum Hydrolase Metabolic Pathway

Diperodon undergoes metabolic decomposition via serum hydrolases, a distinct clearance mechanism compared to other local anesthetic classes. An in-vitro study using rabbit blood serum demonstrated that Diperodon decomposes rapidly within the first 2 hours, with approximately 33% of the initial compound remaining after 8 hours. [1] This contrasts with amino-ester anesthetics like Procaine, which are hydrolyzed by plasma pseudocholinesterase, and amino-amide anesthetics like Lidocaine, which undergo hepatic metabolism. [2]

Evidence DimensionIn-Vitro Metabolic Stability in Serum
Target Compound DataDiperodon: ~67% decomposed after 8 hours
Comparator Or BaselineStandard Anesthetic Classes: Metabolism via plasma esterases (e.g., Procaine) or hepatic enzymes (e.g., Lidocaine).
Quantified DifferenceDemonstrates a finite duration of action governed by serum enzyme activity, with a quantifiable decomposition rate.
ConditionsIn-vitro incubation in rabbit blood serum.

This provides a predictable, finite duration of action and a clearance pathway that avoids the liver and is independent of plasma cholinesterase activity, which is a critical selection factor for patients with hepatic impairment or pseudocholinesterase deficiency.

SMYD3 Allosteric Binding
Head-to-head
(R)-KD 42 µM, (S)-KD 84 µM; No binding for lidocaine, procaine, bupivacaine
Enables chiral allosteric probe studies for SMYD3
SPR and X-ray co-crystallography confirmed

Superior Potency Over Procaine

While Procaine serves as a common benchmark with a relative potency of 1, Diperodon exhibits substantially greater anesthetic activity. When injected subcutaneously, Diperodon is reported to be several times more potent than Procaine. [1] This increased potency, driven by its higher lipophilicity, means that lower concentrations may be required to achieve a similar level of nerve block, distinguishing it from less potent, common substitutes.

Evidence DimensionRelative Anesthetic Potency (Subcutaneous Injection)
Target Compound DataSeveral times more potent than Procaine
Comparator Or BaselineProcaine (Relative Potency = 1)
Quantified DifferenceMulti-fold increase in potency vs. Procaine
ConditionsSubcutaneous injection model.

For applications requiring a strong anesthetic effect, Diperodon offers a significant performance advantage over Procaine, justifying its selection where the lower potency of the benchmark compound is insufficient.

Serum Stability
Class-level inference
~67% degradation in 8 h; 33% remaining
Supports esterase metabolism model development
In vitro serum incubation; HPLC method parameters available
Acute Toxicity (LD50)
Cross-study comparable
890 mg/kg (Diperodon) vs 400-660 mg/kg (Procaine) vs 238 mg/kg (Lidocaine)
Provides distinct benchmark for QSTR toxicology studies
Subcutaneous mouse model; data from different sources
Lipophilicity (LogP)
Cross-study comparable
LogP 5.22 (Diperodon) vs 2.4 (Lidocaine) vs 3.4 (Bupivacaine)
Supports membrane partitioning and formulation research
Calculated LogP; solubility estimated
Clinical Status
Class-level inference
Superseded by lidocaine/prilocaine; shorter duration, lower stability reported
Historical context for anesthetic SAR studies
Source review; not for clinical application

Topical Anesthetic Formulations

The high lipophilicity of Diperodon makes it a prime candidate for topical creams, ointments, and gels designed for surface anesthesia of mucous membranes or for dermal procedures. Its ability to efficiently penetrate lipid barriers allows for potent local action, justifying its use over less lipophilic agents like Procaine or Lidocaine in formulations where depth and intensity of surface analgesia are paramount. [1]

For Metabolic Contraindications

For in-vitro research models or in clinical scenarios involving subjects with compromised liver function or atypical plasma cholinesterase activity, Diperodon's unique metabolism by serum hydrolases offers a critical advantage. [2] This provides a reliable clearance pathway, reducing the risk of systemic accumulation and toxicity that can occur with amide- or ester-type anesthetics in these specific contexts.

High-Potency Research Standard

In research focused on the structure-activity relationships of local anesthetics, Diperodon serves as a valuable tool. Its status as a dicarbamate with significantly higher potency than Procaine allows it to be used as a high-potency comparator to investigate mechanisms of nerve block, toxicity, and formulation efficacy against established benchmarks. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
SMYD3 allosteric probe research
Selective allosteric site engagement
Enantiomer-specific binding verification
Low-potency Na+ channel studies
Lower sodium channel binding affinity
Partial blockade and gating assays
Esterase metabolism model
Rapid esterase-mediated degradation
HPLC degradation time-course validation
Comparative toxicology QSTR
Distinct acute toxicity benchmark
Comparative LD50 determination

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

397.20015635 g/mol

Monoisotopic Mass

397.20015635 g/mol

Heavy Atom Count

29

UNII

UIN4PYP84R

Related CAS

51552-99-9 (monohydrate)
537-12-2 (hydrochloride)

Other CAS

101-08-6

Wikipedia

Diperodon
Calnan CD: Allergy to the local anaesthetic diperodon. Contact Dermatitis. 1980 Aug;6(5):367. [PMID:7418402]
Dofek R, Vrba C, Kopacova L: [New local anesthetic-acting analogues of Diperodon]. Experientia. 1964 Oct 15;20(10):582-3. [PMID:5861111]
Hrobonova K, Lehotay J, Cizmarik J, Armstrong DW: In vitro study of enzymatic hydrolysis of diperodon enantiomers in blood serum by two-dimensional LC. J Pharm Biomed Anal. 2002 Oct 15;30(3):875-80. [PMID:12367714]
Hrobonova K, Lehotay J, Cizmarik J: [HPLC determination of diperodon enantiomers in blood serum by using teicoplanin chiral stationary phase]. Ceska Slov Farm. 2004 Sep;53(5):225-7. [PMID:15506704]
Cizmarik J, Lehotay J, Hromulakova K: Study of local anaesthetics. Part 133. Determination of diperodon in blood serum in vitro by the HPLC method. Acta Pol Pharm. 1996 May-Jun;53(3):167-9. [PMID:8960289]
Denderz N, Lehotay J: Application of the van't Hoff dependences in the characterization of molecularly imprinted polymers for some phenolic acids. J Chromatogr A. 2012 Dec 14;1268:44-52. doi: 10.1016/j.chroma.2012.10.025. Epub 2012 Oct 16. [PMID:23116796]
Denderz N, Lehotay J, Cizmarik J, Cibulkova Z, Simon P: Thermodynamic study of molecularly imprinted polymer used as the stationary phase in high performance liquid chromatography. J Chromatogr A. 2012 Apr 27;1235:77-83. doi: 10.1016/j.chroma.2012.02.051. Epub 2012 Feb 28. [PMID:22429549]
Cai SS, Hanold KA, Syage JA: Comparison of atmospheric pressure photoionization and atmospheric pressure chemical ionization for normal-phase LC/MS chiral analysis of pharmaceuticals. Anal Chem. 2007 Mar 15;79(6):2491-8. Epub 2007 Feb 9. [PMID:17288463]

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